

Technical Guide: Spectroscopic Profiling of (4-Methylpiperidin-3-yl)methanol

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Compound of Interest

Compound Name: (4-Methylpiperidin-3-yl)methanol

CAS No.: 39844-73-0

Cat. No.: B3383199

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Executive Summary

(4-Methylpiperidin-3-yl)methanol (CAS: 142852-68-6 for generic stereochem) is a critical pharmacophore scaffold, most notably serving as the chiral architecture for Janus kinase (JAK) inhibitors like Tofacitinib. Its value lies in its two contiguous chiral centers at C3 and C4.[2]

In drug development, distinguishing between the cis- (3R,4R / 3S,4S) and trans- (3R,4S / 3S,4R) diastereomers is non-negotiable, as biological affinity is often stereospecific.[1] This guide provides a definitive spectroscopic atlas to validate identity, stereochemistry, and purity, moving beyond simple data listing to causal analysis of spectral features.[1]

Molecular Architecture & Stereochemistry

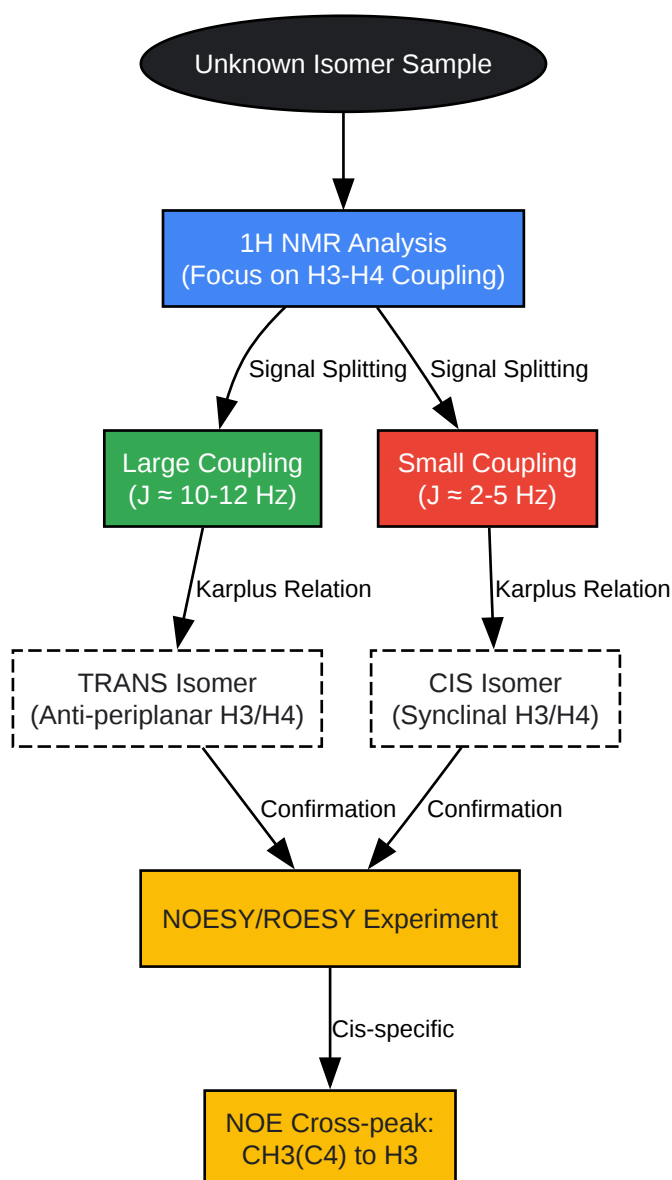
Before analyzing spectra, one must understand the conformational landscape.[1] The piperidine ring adopts a chair conformation. The orientation of the C3-hydroxymethyl and C4-methyl groups determines the scalar coupling constants (

) observed in NMR.[1]

- Cis-Isomer: Substituents are typically axial-equatorial or equatorial-axial. This results in a gauche relationship between H3 and H4.
- Trans-Isomer: Substituents can be diequatorial (favored) or diaxial. The diequatorial form places H3 and H4 in an anti-periplanar arrangement (dihedral angle).

Stereochemical Decision Tree

The following workflow illustrates the logic for assigning stereochemistry based on raw spectroscopic data.



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Figure 1: Logic flow for distinguishing cis/trans isomers using NMR coupling constants () and Nuclear Overhauser Effect (NOE).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The assignment of the C3 and C4 protons is the critical quality attribute (CQA). The data below compares the Trans isomer (often the thermodynamic product) against the Cis isomer.[1]

Solvent:

(Standard) or

(to eliminate OH coupling).

Comparative

NMR Data Table

Note: Chemical shifts (

) are approximate and dependent on concentration/pH. Coupling constants (

) are the reliable metric.[1]

Position	Proton Type	(ppm) - Trans	(ppm) - Cis	Multiplicity & (Hz)	Structural Insight
C4-Me	Methyl			Doublet ()	Diagnostic starting point.
C3-H	Methine			Multiplet	Shifted downfield in cis due to steric compression.
C4-H	Methine			Multiplet	
C3-OH	Methylene			dd or m	Diastereotopic protons.[1]
C2-H / C6-H	Ring			Multiplet	-to-Nitrogen; sensitive to N-protonation. [1]
Key Coupling	H3 - H4	N/A	N/A	(Trans) (Cis)	The "Fingerprint" for Isomer ID.

Expert Insight: In the trans-isomer, if the ring is in a chair form with diequatorial substituents, H3 and H4 are both axial.[1] According to the Karplus equation, an anti-periplanar dihedral angle () yields a large coupling constant (). In the cis-isomer, one proton is equatorial and the other axial (gauche,), yielding a much smaller value (

).[1]

NMR Assignments

- C4-Methyl:

(Equatorial methyl is usually upfield of axial).

- C3/C4 Methines:

).[3]

- C2/C6 (

-N):

.

- -OH:

.

Mass Spectrometry (MS)

- Ionization Mode: ESI+ (Electrospray Ionization).

- Molecular Formula:

).[4]

- Exact Mass: 129.1154 Da.

m/z (Observed)	Ion Identity	Interpretation
130.1		Protonated molecular ion (Base peak).
112.1		Loss of water (characteristic of alcohols).
98.1		Loss of hydroxymethyl group (cleavage at C3).

Infrared Spectroscopy (FT-IR)

- O-H Stretch: Broad band at

(H-bonded).
- N-H Stretch: Weaker band overlapping O-H region (if secondary amine is free).
- C-H Stretch:

(sp³ C-H).
- Fingerprint:

(C-O stretch of primary alcohol).

Synthesis & Impurity Profile

Understanding the synthesis route allows for the anticipation of specific impurities (e.g., enantiomers, regioisomers).[1]

Common Route: Reduction of 1-benzyl-4-methyl-3-piperidinecarboxylic acid esters or 4-methylpyridin-3-yl methanol.[1]



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Figure 2: Synthesis workflow highlighting the origin of stereochemical mixtures.

Impurity Markers:

- Aromatic Impurities: Residual pyridine precursors (check NMR region

).
- Benzyl Group: If benzyl protection was used, look for multiplets at

and a singlet

at

.

- Regioisomers: 4-hydroxymethyl-4-methylpiperidine (gem-dimethyl pattern in NMR).

References

- Synthesis of Paroxetine Intermediates:Der Pharma Chemica, 2017, 9(2):5-9. (Describes the trans-4-(4-fluorophenyl) analog NMR data used as a reference for coupling constants).
- Tofacitinib Precursor Resolution:World Intellectual Property Organization, WO2002096909A1. (Details the resolution and NMR of (1-benzyl-4-methylpiperidin-3-yl)-methylamine, confirming cis/trans ratios).
- Piperidine Conformation Analysis:Applied Spectroscopy, 1988, 42(6), 1004-1008.[1] (Foundational work on 2D NMR of substituted piperidines).
- General NMR Solvent Data:J. Org. Chem., 1997, 62, 7512-7515.[1] (Trace impurity shifts for solvent calibration).

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Sources

- 1. CN103755624A - Synthetic method of piperidine derivative - Google Patents [patents.google.com]
- 2. ((3S,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl)methanol | 153888-27-8 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. (4-Methylpiperidin-4-yl)methanol | C7H15NO | CID 22507737 - PubChem [pubchem.ncbi.nlm.nih.gov]

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